

Technical Guide: Spectroscopic Characterization of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B582153

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for the compound **3-Bromo-5H-pyrrolo[2,3-b]pyrazine** (CAS No: 1260665-49-3). Due to the limited availability of experimentally-derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data based on the analysis of its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for obtaining such data.

Compound Overview

3-Bromo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound belonging to the pyrrolopyrazine family. This scaffold is of significant interest in medicinal chemistry, often explored for its potential as a kinase inhibitor in various drug discovery programs. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this and related molecules during synthesis and screening.

Chemical Structure:

Molecular Formula: C₆H₄BrN₃ Molecular Weight: 198.02 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Bromo-5H-pyrrolo[2,3-b]pyrazine**.

Disclaimer: This data is predicted based on chemical structure and has not been derived from direct experimental measurement of the specified compound.

Table 1: Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show signals corresponding to the three aromatic protons and one N-H proton of the pyrrole ring.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 8.2 - 8.4	Singlet	-	H on Pyrazine Ring
~ 7.8 - 8.0	Singlet	-	H on Pyrazine Ring
~ 7.0 - 7.2	Singlet	-	H on Pyrrole Ring
~ 12.0 - 13.0	Broad Singlet	-	N-H

Table 2: Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display six distinct signals for the carbon atoms in the heterocyclic ring system.

Chemical Shift (δ , ppm)	Assignment
~ 145 - 150	C in Pyrazine Ring
~ 140 - 145	C in Pyrazine Ring
~ 130 - 135	C in Pyrrole Ring
~ 125 - 130	C in Pyrrole Ring
~ 115 - 120	C-Br
~ 110 - 115	C in Pyrazine Ring

Table 3: Predicted LC-MS Data

LC-MS analysis is expected to confirm the molecular weight of the compound.

Parameter	Expected Value
Retention Time (t _R)	Dependent on specific LC conditions
Exact Mass	196.959 Da
[M+H] ⁺ (m/z)	197.967 Da
[M+Na] ⁺ (m/z)	220.949 Da

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **3-Bromo-5H-pyrrolo[2,3-b]pyrazine**.

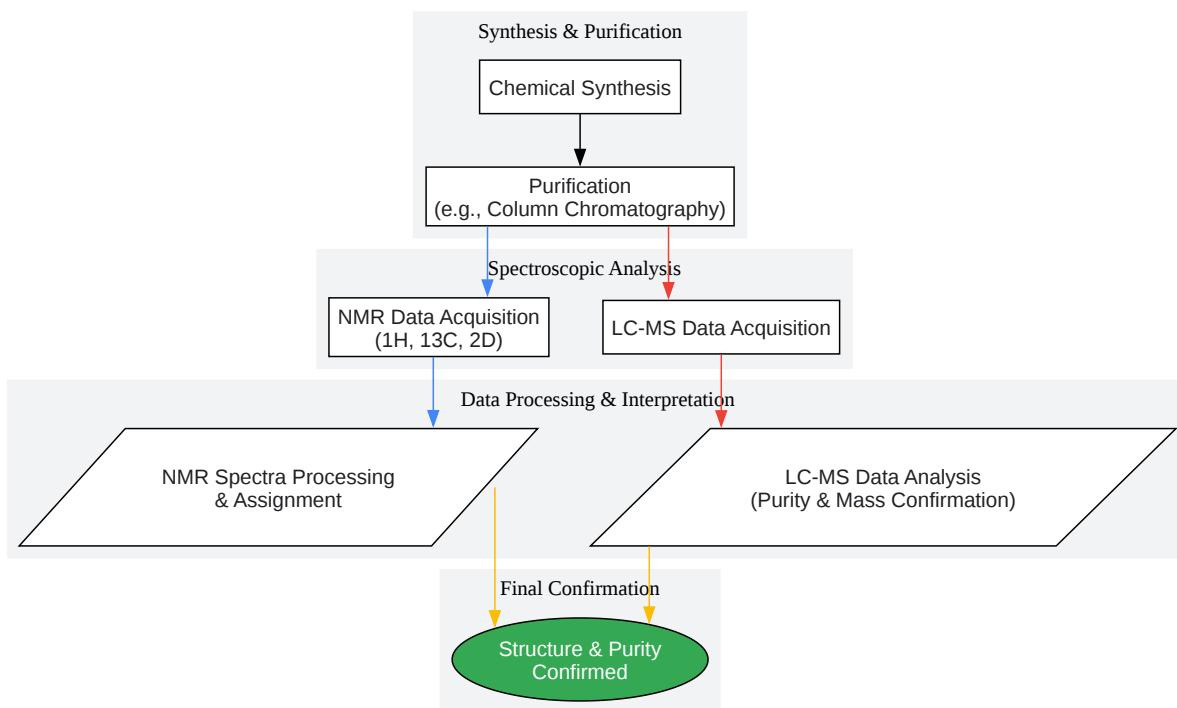
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid **3-Bromo-5H-pyrrolo[2,3-b]pyrazine** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Instrument Parameters (for a 400 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
 - Spectral Width: 0-16 ppm.

- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Temperature: 298 K.
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay (d1): 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the ^1H NMR signals and pick peaks for both ^1H and ^{13}C spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)


This protocol describes a general method for obtaining LC-MS data for purity assessment and mass confirmation.

- Sample Preparation:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
 - Dilute the stock solution to a final concentration of 10-100 $\mu\text{g}/\text{mL}$ with the initial mobile phase composition.

- Filter the final solution through a 0.22 µm syringe filter into an LC vial.
- LC-MS System and Conditions:
 - LC System: A standard HPLC or UPLC system.
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
 - Flow Rate: 0.3-0.5 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 1-5 µL.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Range: m/z 100-500.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 120-150 °C.
 - Desolvation Gas Flow: 600-800 L/hr.

Visualized Workflow

The following diagram illustrates a typical workflow for the characterization of a novel synthetic compound like **3-Bromo-5H-pyrrolo[2,3-b]pyrazine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582153#3-bromo-5h-pyrrolo-2-3-b-pyrazine-spectroscopic-data-nmr-lc-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com